N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is a synthetic organic compound notable for its unique molecular structure, which features a bromoacetyl group attached to an amino phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 285.14 g/mol . This compound is primarily utilized in chemical synthesis and biological research, particularly in the fields of medicinal chemistry and proteomics.
These reactions highlight the compound's versatility for further chemical modifications and its potential applications in synthesizing more complex molecules.
Research indicates that N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide exhibits various biological activities:
The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide typically involves:
This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's utility in research.
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide has several applications:
Interaction studies involving N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide focus on its binding affinity with proteins and enzymes. Research suggests that compounds with similar bromoacetyl functionalities often interact with target proteins through covalent modifications, influencing their biological activity. Understanding these interactions is crucial for elucidating the compound's role in various biological pathways and its potential as a drug candidate .
Several compounds share structural similarities with N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-{3-[(2-Chloroacetyl)amino]phenyl}propanamide | Chloroacetyl group instead of bromoacetyl | Potential anti-inflammatory properties | Different halogen |
| N-{3-[(2-Iodoacetyl)amino]phenyl}propanamide | Iodoacetyl group instead of bromoacetyl | Antimicrobial activity reported | Different halogen |
| N-(4-Aminophenyl)-3-phenylpropanamide | Lacks bromoacetyl group | Moderate anti-cancer properties | Simpler structure |
| N-(4-(Bromobenzoyl)aminophenyl)-3-phenylpropanamide | Benzoyl instead of bromoacetyl | Antimicrobial activity reported | Different acyl group |
The unique combination of the bromoacetyl group and the specific amine structure in N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide may confer distinct reactivity and biological properties compared to these similar compounds.
The development of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide lies within the broader evolution of α-haloamide chemistry. α-Haloamides, first explored in the mid-20th century, gained prominence for their role in C–N, C–O, and C–S bond-forming reactions. The bromoacetyl group, a key feature of this compound, was historically recognized for its electrophilic reactivity, enabling covalent modifications of nucleophilic targets such as amines and thiols.
The synthesis of bromoacetamide derivatives, including this compound, emerged from efforts to design reagents for selective protein cross-linking. Early studies focused on optimizing bromoacetamide derivatives for biochemical applications, leading to the development of compounds like N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide, a positional isomer of the current compound. The 3-substituted variant was later synthesized to explore stereochemical and electronic effects on reactivity.
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide exemplifies the versatility of α-haloamides in organic and biochemical contexts. α-Haloamides are valued for their ability to participate in:
The compound’s bromine atom enhances electrophilicity at the α-carbon, making it susceptible to nucleophilic attack. This reactivity is pivotal in its utility as a biochemical probe.
The compound is systematically named N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide, reflecting its substituents on the phenyl ring and propanamide backbone. Common synonyms include:
| Synonym | CAS Number | Source |
|---|---|---|
| N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide | 1138443-00-1 | |
| 3-[(2-Bromoacetyl)amino]phenyl propanamide | – |
The compound belongs to the following chemical classes:
The phenyl ring’s 3-substitution pattern distinguishes it from positional isomers like the 4-substituted derivative.
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide occupies a niche within the bromoacetamide family, which includes:
The 3-substitution on the phenyl ring influences electronic and steric properties, affecting reactivity compared to para-substituted analogs.
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide exists as a crystalline solid at room temperature with a characteristic white to off-white appearance . The compound maintains stability under standard atmospheric conditions, exhibiting properties typical of bromoacetyl-containing organic molecules . Similar bromoacetyl derivatives have been reported to appear as solid crystalline materials with good stability profiles under ambient storage conditions [3] .
The molecular formula C₁₁H₁₃BrN₂O₂ corresponds to a molecular weight of 285.14 g/mol, which places it in the mid-range molecular weight category for pharmaceutical intermediates [5] . The presence of the bromine atom contributes significantly to the overall molecular weight and influences the compound's physical properties through heavy atom effects .
The solubility profile of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is characterized by selective solubility based on solvent polarity and hydrogen bonding capability [6]. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with predicted solubility exceeding 200 mg/mL due to strong dipole-dipole interactions .
| Solvent | Predicted Solubility | Mechanism |
|---|---|---|
| Water | Low (1-5 mg/mL) | Limited by hydrophobic phenyl ring |
| Ethanol | Good (50-100 mg/mL) | Hydrogen bonding with amide groups |
| Dichloromethane | Very good (>100 mg/mL) | Favorable interactions with Br atom |
| DMSO | Excellent (>200 mg/mL) | Strong dipole-dipole interactions |
| n-Hexane | Very low (<1 mg/mL) | Poor polarity matching |
The limited water solubility is attributed to the hydrophobic phenyl ring and the lipophilic bromoacetyl group, which reduces the compound's affinity for aqueous environments [6] [7]. In contrast, the compound shows good solubility in alcoholic solvents such as ethanol and methanol due to hydrogen bonding interactions with the amide functional groups [6] .
The thermal stability of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is generally stable under normal conditions but requires careful handling due to the reactive bromoacetyl group [3] . Related propanamide compounds exhibit melting points in the range of 80-107°C, with N-phenylpropanamide showing a melting point of 104-107°C [9] [7]. The thermal decomposition characteristics are influenced by the presence of the bromoacetyl functionality, which may undergo decomposition at elevated temperatures [10] .
Storage recommendations include maintenance at room temperature under dry conditions to prevent hydrolysis of the bromoacetyl group [3] . The compound's thermal stability profile suggests it should be handled with appropriate temperature controls during processing and storage .
The electron density distribution in N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is significantly influenced by the presence of electron-withdrawing groups, particularly the two carbonyl functionalities and the bromine atom . The bromoacetyl group creates a region of reduced electron density around the carbonyl carbon, making it susceptible to nucleophilic attack [10] [12].
The aromatic ring system maintains a delocalized π-electron system, though the meta-substitution pattern affects the electronic distribution compared to ortho- or para-substituted analogues [13] . The amide linkages contribute to electron delocalization through resonance, creating partial double bond character in the carbon-nitrogen bonds .
Key electronic features include:
The conformational landscape of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is characterized by multiple rotatable bonds that contribute to its conformational flexibility [14] [15]. The compound possesses seven major rotatable bonds, each with distinct rotation barriers and preferred conformations [14] [16].
| Rotatable Bond | Rotation Barrier (kcal/mol) | Preferred Conformation | Population (%) |
|---|---|---|---|
| Phenyl-NH bond | 8-12 | Planar with aromatic ring | 70-80 |
| NH-CO bond (bromoacetyl) | 15-20 | Trans (Z-configuration) | 85-95 |
| Phenyl-CO bond (propanamide) | 12-16 | Trans | 80-90 |
The highest rotation barrier occurs around the NH-CO bond of the bromoacetyl group (15-20 kcal/mol), due to partial double bond character from amide resonance [14] [17]. This results in a predominant trans configuration with 85-95% population in solution [15] [16].
Molecular dynamics simulations of similar bromoacetyl compounds suggest that the molecule adopts extended conformations in solution, with the bromoacetyl and propanamide groups positioned to minimize steric interactions [14] [18]. The conformational flexibility allows for multiple binding modes in biological systems, potentially contributing to diverse pharmacological activities [15] [17].
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide exhibits extensive hydrogen bonding capabilities through multiple donor and acceptor sites [12]. The compound contains two hydrogen bond donors (amino groups) and three hydrogen bond acceptors (carbonyl oxygens and potentially the bromine atom) .
| Bonding Site | Type | Strength | Bond Length (Å) |
|---|---|---|---|
| Propanamide -NH₂ | Donor | Strong | 2.7-3.1 |
| Phenyl -NH- | Donor | Moderate | 2.8-3.2 |
| Carbonyl oxygens | Acceptor | Strong | 2.6-3.0 |
| Bromine atom | Halogen bond | Weak-Moderate | 3.0-3.5 |
The primary amide group (-NH₂) in the propanamide chain represents the strongest hydrogen bond donor, capable of forming linear hydrogen bonds with acceptor molecules [12] [7]. The secondary amide linkage connecting the bromoacetyl group to the phenyl ring provides additional hydrogen bonding capability, though with moderate strength due to the electron-withdrawing effect of the aromatic ring [13].
Halogen bonding through the bromine atom adds another dimension to the compound's interaction profile, particularly relevant for biological binding where halogen bonds can contribute to binding affinity and selectivity [10] . The aromatic π-system can participate in π-interactions and contribute to stacking interactions with other aromatic systems .
The structure-property relationships of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide demonstrate how individual structural features contribute to overall molecular properties [13]. The bromoacetyl group serves as a key pharmacophore, significantly influencing reactivity, lipophilicity, and biological activity [10].
| Structural Feature | Property Influence | Expected Impact |
|---|---|---|
| Bromoacetyl group | Increases reactivity and lipophilicity | Enhanced membrane permeability |
| Phenyl ring | Provides rigidity and hydrophobic character | Increased binding affinity to aromatic sites |
| Propanamide chain | Contributes hydrogen bonding and polarity | Balanced hydrophilic-lipophilic properties |
| Meta-substitution | Affects electronic distribution | Specific binding orientation and selectivity |
The aromatic substitution pattern (meta-position) influences both electronic properties and steric accessibility, affecting how the molecule interacts with biological targets [13] [20]. The electron-withdrawing nature of both carbonyl groups reduces the electron density on the phenyl ring, potentially affecting π-π interactions and aromatic binding .
Molecular flexibility arising from multiple rotatable bonds allows the compound to adopt various conformations, potentially enabling interaction with diverse binding sites [14] [15]. The balanced hydrophilic-lipophilic properties resulting from the combination of polar amide groups and lipophilic aromatic/bromoacetyl regions contribute to favorable pharmacokinetic properties [6].